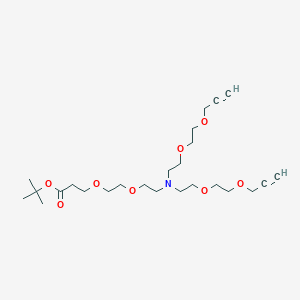

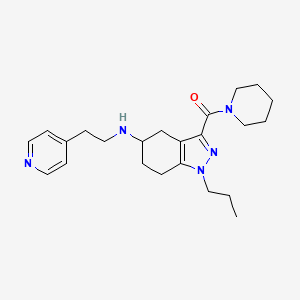

![molecular formula C24H23F3N4O B609752 2,4,6,7,8,9-Hexahydro-7-(phenylmethyl)-4-[[4-(trifluoromethyl)phenyl]methyl]imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one CAS No. 1807861-48-8](/img/structure/B609752.png)

2,4,6,7,8,9-Hexahydro-7-(phenylmethyl)-4-[[4-(trifluoromethyl)phenyl]methyl]imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one

説明

ONC212 is a fluorinated-ONC201 analogue, shows preclinical efficacy in melanoma and hepatocellular-cancer models. ONC212 is active in pancreatic cancer as single agent or in combination with 5-fluorouracil, irinotecan, oxaliplatin or RTK inhibitor crizotinib. ONC212 exhibited rapid kinetics of activity. ONC212 was further tested in >1000 human cancer cell lines in vitro and evaluated for safety and anti-tumor efficacy in vivo. ONC212 exhibited broad-spectrum efficacy at nanomolar concentrations across solid tumors and hematological malignancies.

科学的研究の応用

Synthesis and Chemical Properties

- Novel imidazo[1,2-a]pyrimidine compounds, including those with trifluoromethylphenyl groups, are synthesized through various cyclization and aminization reactions. These processes involve the use of catalysts like sodium hydride and reagents like guanidine (J. Liu, 2013).

- Pyrazolopyrimidine derivatives, including those related to the queried compound, have been synthesized and characterized using methods like 1H NMR and IR. These derivatives exhibit significant antibacterial properties (A. Rahmouni et al., 2014).

Antineoplastic Activity

- Benzimidazole condensed ring systems, closely related to the queried compound, have been synthesized and tested for antineoplastic (anti-cancer) activities. Some derivatives show variable degrees of effectiveness against cancer cell lines in vitro (A. Abdel-Hafez, 2007).

Other Applications

- Synthesis of 2-imino-7-methyl-2,3-dihydroimidazo[1,2-a]-pyrimidin-5(1H)-ones has been researched, highlighting the chemical versatility and reactivity of such compounds, which are structurally similar to the queried molecule. These substances exhibit different tautomeric forms in solution, indicating complex chemical behavior (V. Jakubkienė et al., 2008).

- Derivatives of pyrimidin-5-ylpropanoic acids, including tetrahydropyrido[2,3-d]pyrimidin-7-ones, have been explored for their antibacterial properties. This research suggests potential therapeutic applications of these compounds (A. A. Harutyunyan et al., 2015).

作用機序

ONC212, also known as 2,4,6,7,8,9-Hexahydro-7-(phenylmethyl)-4-[[4-(trifluoromethyl)phenyl]methyl]imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one or 7-Benzyl-4-(4-(trifluoromethyl)benzyl)-2,4,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one, is a fluorinated imipridone with preclinical efficacy against various malignancies .

Target of Action

The primary targets of ONC212 are the mitochondrial protease ClpP and the orphan GPCR tumor suppressor GPR132 . ClpP is expressed in pancreatic cancer cells and is required for ONC212 cytotoxicity . GPR132 is often overexpressed on cancer cells .

Mode of Action

ONC212 binds to and hyperactivates ClpP, leading to a decrease in mitochondrial-derived ATP production . It also acts as a nanomolar agonist of GPR132 . The regulatory binding partner of ClpP, ClpX, is suppressed upon ONC212 treatment .

Biochemical Pathways

ONC212 impairs oxidative phosphorylation (OXPHOS), a key biochemical pathway in the cell . This leads to a decrease in mitochondrial-derived ATP production . In addition, ONC212 activates the integrated stress response and inhibits Ras signaling .

Result of Action

ONC212 selectively kills tumor cells . It causes a collapse of mitochondrial function across treated cell lines, leading to apoptosis in OXPHOS-dependent cells . Cells relying on glycolysis undergo growth arrest and upregulate glucose catabolism to prevent ERK1/2 inhibition and apoptosis .

Action Environment

The action of ONC212 can be influenced by environmental factors. For instance, glucose restriction or combination with the glycolytic inhibitor 2-deoxy-D-glucose can synergize with ONC212 and promote apoptosis in vitro and in vivo . Hypoxia, which forces cancer cells to generate ATP through glycolysis, can render them more resistant to the drug .

特性

IUPAC Name |

11-benzyl-7-[[4-(trifluoromethyl)phenyl]methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23F3N4O/c25-24(26,27)19-8-6-18(7-9-19)15-31-22(32)20-16-29(14-17-4-2-1-3-5-17)12-10-21(20)30-13-11-28-23(30)31/h1-9H,10-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFULPGUTXZTYKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N3CCN=C3N(C2=O)CC4=CC=C(C=C4)C(F)(F)F)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

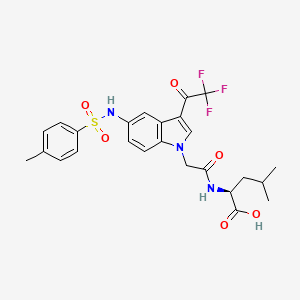

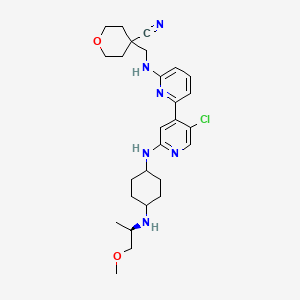

![N-(2,6-diethylphenyl)-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxamide](/img/structure/B609676.png)

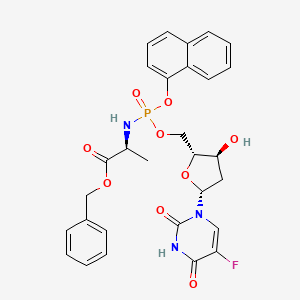

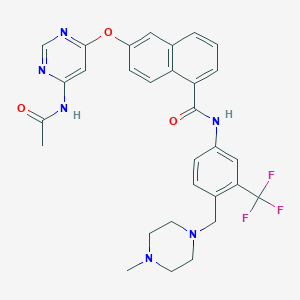

![4-Fluoro-3-[(4-hydroxy-1-piperidinyl)sulfonyl]-N-(3,4,5-trifluorophenyl)benzamide](/img/structure/B609691.png)